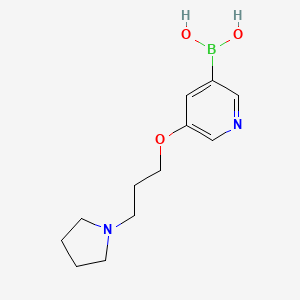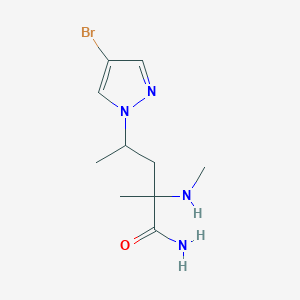
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrilehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group and a carbonitrile group attached to a tetrahydronaphthalene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Cyclization: The formation of the tetrahydronaphthalene ring system is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions.
Carbonitrile Formation:
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the desired purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The amino and carbonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups play crucial roles in its reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine:
6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride: This compound has a carboxylic acid group instead of a carbonitrile group.
Uniqueness
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is unique due to the presence of both amino and carbonitrile groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H13ClN2 |
|---|---|
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8;/h1-2,5,11H,3-4,6,13H2;1H |
Clave InChI |
ZOYNGMDVISNZDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1N)C=CC(=C2)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)


![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)
![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
